REACTION_CXSMILES
|
CN1CCCC1=O.O.[Li+].[Li+].SCC([O-])=O.SCC([O-])=O.[CH2:21]([N:28]1[CH2:35][CH:34]2[O:36][CH:30]([CH2:31][N:32](S(C3C=CC([N+]([O-])=O)=CC=3)(=O)=O)[CH2:33]2)[CH2:29]1)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.Cl>CC(O)C.C1(C)C=CC=CC=1>[CH2:21]([N:28]1[CH2:35][CH:34]2[O:36][CH:30]([CH2:31][NH:32][CH2:33]2)[CH2:29]1)[C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1 |f:1.2.3.4.5|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
mercaptoacetic acid dilithium salt monohydrate
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
O.[Li+].[Li+].SCC(=O)[O-].SCC(=O)[O-]
|
Name
|
3-Benzyl-7-(420 nitrophenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2CN(CC(C1)O2)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature under nitrogen for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
was adjusted to 40–45° C
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining the above internal temperature range
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 30 minutes in this temperature range
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled slowly to room temperature
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice/water bath to 7° C
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 2-propanol (2×5 mL)
|
Type
|
CUSTOM
|
Details
|
sucked dry on the
|
Type
|
FILTRATION
|
Details
|
filter
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC2CNCC(C1)O2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.28 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 117.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |